Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate
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Overview
Description
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries. This particular compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are of significant interest due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate typically involves the formation of the pyrimidine ring followed by esterification. One common method involves the reaction of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as zinc chloride . The resulting pyrimidine derivative can then be esterified using ethanol and acetic acid under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of carbon-based solid acids, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Ethyl (4-carboxy-6-methylpyrimidin-2-YL)acetate.
Reduction: Ethyl (4-hydroxymethyl-6-methylpyrimidin-2-YL)acetate.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate largely depends on its interaction with biological targets. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The formyl group can interact with nucleophiles in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester with a fruity odor, used in the food industry.
Ethyl (4-hydroxy-6-methylpyrimidin-2-YL)acetate: A reduced form of the compound with potential different biological activities.
Uniqueness
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The formyl group adds reactivity, allowing for various chemical modifications and potential biological interactions that are not possible with simpler esters like ethyl acetate or methyl butyrate .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(4-formyl-6-methylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)5-9-11-7(2)4-8(6-13)12-9/h4,6H,3,5H2,1-2H3 |
InChI Key |
GSTWCKDAFZAILU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=N1)C=O)C |
Origin of Product |
United States |
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